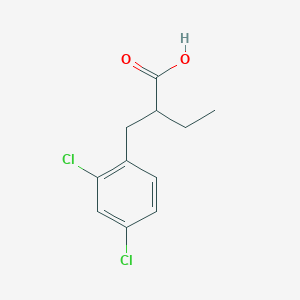

2-(2,4-Dichlorobenzyl)butanoic acid

CAS No.:

Cat. No.: VC16267405

Molecular Formula: C11H12Cl2O2

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2O2 |

|---|---|

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | 2-[(2,4-dichlorophenyl)methyl]butanoic acid |

| Standard InChI | InChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

| Standard InChI Key | ALBNGCIGJZVYRT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 2-(2,4-dichlorobenzyl)butanoic acid is , with a molecular weight of 259.12 g/mol. The compound features a butanoic acid chain () linked to a 2,4-dichlorobenzyl group via a methylene bridge. The dichlorobenzyl moiety introduces significant steric and electronic effects, influencing its solubility, stability, and interaction with biological targets.

Solubility and Acidity

The presence of two electronegative chlorine atoms on the benzyl ring enhances the compound’s lipophilicity, reducing water solubility. Experimental data for analogous chlorinated aromatics, such as 2,4-dichlorophenoxybutyric acid (2,4-DB), suggest a water solubility of approximately 53 mg/L at room temperature . The carboxylic acid group confers weak acidity, with a predicted of ~4.5 , enabling salt formation under basic conditions.

Synthetic Routes and Optimization

The synthesis of 2-(2,4-dichlorobenzyl)butanoic acid can be inferred from methods used for structurally similar compounds. A plausible route involves Friedel-Crafts alkylation or acylation, followed by hydrolysis and functional group interconversion.

Friedel-Crafts Alkylation

Reacting 2,4-dichlorotoluene with butyryl chloride in the presence of a Lewis acid catalyst (e.g., ) could yield 2-(2,4-dichlorobenzyl)butanoyl chloride. Subsequent hydrolysis with aqueous base would produce the target carboxylic acid:

Reaction conditions (temperature, stoichiometry, and catalyst loading) must be optimized to minimize side products such as polysubstituted derivatives .

Alternative Pathways

Biological Activity and Mechanistic Insights

While direct pharmacological data for 2-(2,4-dichlorobenzyl)butanoic acid are scarce, structurally related compounds exhibit diverse biological activities, suggesting potential avenues for exploration.

Metabolic Regulation

Compounds with chlorinated aromatic moieties, such as (3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid, demonstrate interactions with metabolic receptors like PPARγ . Molecular docking studies suggest that the dichlorobenzyl group facilitates hydrophobic interactions with receptor binding pockets, modulating glucose and lipid metabolism . Similar mechanisms could underlie hypothetical antidiabetic or anti-obesity effects of 2-(2,4-dichlorobenzyl)butanoic acid.

Antihypertensive Activity

Ester derivatives of chlorinated butanoic acids, such as those evaluated in angiotensin-II receptor antagonist studies, show blood pressure-lowering effects . The carboxylic acid group in 2-(2,4-dichlorobenzyl)butanoic acid could serve as a hydrogen bond donor, enhancing binding to antihypertensive targets like the AT1 receptor .

Industrial and Agricultural Applications

Herbicidal Activity

The structural similarity to 2,4-DB, a commercial herbicide, implies potential use in weed control . The compound may undergo metabolic activation in plants, releasing phytotoxic intermediates that inhibit auxin signaling. Field trials would be necessary to assess efficacy and selectivity.

Material Science

The dichlorobenzyl group’s electron-withdrawing properties could stabilize polymers or coatings against UV degradation. Incorporating 2-(2,4-dichlorobenzyl)butanoic acid into polyesters or epoxy resins might enhance material durability in harsh environments.

Future Research Directions

-

Pharmacological Screening: Systematic evaluation of antimicrobial, anticancer, and metabolic activities using in vitro assays.

-

Synthetic Optimization: Development of greener catalysts (e.g., zeolites) to improve yield and reduce waste.

-

Environmental Impact Studies: Long-term ecotoxicological assessments to guide regulatory approval.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume